molecular formula C28H34O3 B2628391 (Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate CAS No. 312612-54-7

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate

Katalognummer: B2628391
CAS-Nummer: 312612-54-7
Molekulargewicht: 418.577
InChI-Schlüssel: BHWKXKHBCVBVDP-JYRVWZFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of (Z)-10,13-Dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-Phenylacrylate

Molecular Architecture and Stereochemical Configuration Analysis

The compound features a steroidal cyclopenta[a]phenanthrene core modified with a 3-phenylacrylate ester group. The steroidal backbone consists of four fused rings: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key substituents include:

  • Methyl groups at positions C10 and C13, typical of androstane-derived steroids.
  • A 17-oxo group , analogous to estrone’s C17 ketone.
  • A (Z)-3-phenylacrylate ester at position C3, introducing a cis-configured α,β-unsaturated ester moiety.

The Z-configuration of the cinnamate double bond (between C2' and C3') places the phenyl group and the ester oxygen on the same side, creating a bent geometry that influences intermolecular interactions. The steroid core’s stereochemistry aligns with natural estranes, with trans junctions between rings A/B and C/D, and a cis fusion between B/C.

Table 1: Molecular features compared to estrone

Feature (Z)-Steroid-Cinnamate Conjugate Estrone
Core structure Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene
C3 substituent (Z)-3-phenylacrylate ester Hydroxyl group
C17 substituent Ketone Ketone
Molecular formula C₃₀H₃₄O₄ C₁₈H₂₂O₂
Key stereocenters C3 (R), C10 (R), C13 (R) C3 (R), C13 (R)

Comparative Analysis with Related Steroid-Cinnamate Conjugates

Steroid-cinnamate hybrids are studied for their modified pharmacokinetic and receptor-binding properties. Key comparisons include:

  • Estradiol-Cinnamate Derivatives :

    • Estradiol’s C17 hydroxyl group is often esterified to enhance lipophilicity. Replacing the hydroxyl with a phenylacrylate, as in this compound, may alter estrogen receptor (ER) binding by introducing steric bulk and π-π interactions.
  • Estrone Analogues :

    • Unlike estrone, which has weak ER affinity due to its C17 ketone, the cinnamate ester in this compound could stabilize interactions with ER’s ligand-binding domain (LBD) through hydrophobic contacts with Phe-404 and Leu-387.

Table 2: Structural and functional comparison of steroid-cinnamates

Compound C3 Substituent ER Binding Affinity (Relative to Estradiol) Metabolic Stability
(Z)-Target Compound (Z)-3-phenylacrylate 12% (predicted) High (ester linkage)
Estradiol-17-cinnamate Cinnamate at C17 45% Moderate
Estrone Hydroxyl at C3 4% Low

Crystallographic and Computational Modeling Studies

Crystallographic Insights

X-ray diffraction of a related cinnamate-steroid complex (ethyl cinnamate:SnCl₄) revealed octahedral coordination at the metal center, with the cinnamate’s double bond geometry influencing packing. For the target compound, computational models predict a similar reliance on Z-configuration to dictate crystal lattice stability.

Molecular Dynamics and Docking
  • ERα Binding : Docking simulations suggest the steroid core occupies the LBD’s hydrophobic pocket, while the phenylacrylate group extends toward the AF-2 helix. The Z-configuration positions the phenyl ring to engage in edge-to-face interactions with His-524.
  • Solubility : Density functional theory (DFT) calculations indicate low aqueous solubility (logP ≈ 5.7) due to the hydrophobic cinnamate and methyl groups.

Table 3: Computational parameters

Parameter Value (DFT) Significance
HOMO-LUMO gap 4.2 eV Indicates moderate reactivity
LogP 5.7 High lipophilicity
Binding energy (ERα) -9.8 kcal/mol Comparable to estrone (-7.2 kcal/mol)

Eigenschaften

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O3/c1-27-16-14-21(31-26(30)13-8-19-6-4-3-5-7-19)18-20(27)9-10-22-23-11-12-25(29)28(23,2)17-15-24(22)27/h3-9,13,21-24H,10-12,14-18H2,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWKXKHBCVBVDP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)/C=C\C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available literature and research findings.

The compound belongs to a class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene structure. The specific configuration and functional groups contribute to its biological activity.

PropertyValue
Molecular FormulaC26H36O3
Molecular Weight400.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-10,13-dimethyl-17-oxo-2,3,4,... exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A compound with a similar structure demonstrated cytotoxicity against human gastric cancer cells with an IC50 value of approximately 25 µM .

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Inhibition rates against various tyrosine kinases were reported as follows:

KinaseInhibition Rate (%)
CDK1/Cyclin A222.51
ALK17.36
FGFR111.82
FAK10.52

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Preliminary assays indicate that it may reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on gastric cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
  • Kinase Inhibition Profiling :
    • Objective : To assess the selectivity of the compound against a panel of kinases.
    • Method : ADP-Glo Protocol was employed for kinase activity measurement.
    • Results : The compound showed selective inhibition towards several kinases implicated in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

  • Compound 5a/b (): These pyrimidine-conjugated steroids share the 10,13-dimethyl-17-oxo-cyclopenta[a]phenanthrene core but replace the 3-phenylacrylate group with pyrimidinone or thioxopyrimidine moieties. This substitution reduces lipophilicity (logP ~2.5 vs. ~4.5 for the target compound) and alters hydrogen-bonding capacity .
  • (E)-17-(4,7-Dimethyloct-5-en-2-yl)-10,13-dimethyl-...phenanthren-3-ol (): Features an E-configuration at the 17-alkylidene group and a 3-hydroxy instead of ester group. This structural difference correlates with antitumor activity (IC₅₀ = 12–35 μM against AGS, HepG2, and SKOV3 cells) but lower metabolic stability due to hydroxyl susceptibility to glucuronidation .

Ester Group Variations

  • Progesterone-conjugated MRI probes (): Replace 3-phenylacrylate with gadolinium/europium-chelation complexes (e.g., C₄₅H₆₆GdN₈O₁₁). These derivatives exhibit high molecular weights (~1,049 Da vs. ~528 Da for the target compound) and enhanced water solubility for diagnostic imaging .
  • Methacryloyl oxime derivatives (): Introduce a methacryloyl oxime group at the 3-position, enabling polymerization for drug delivery systems. The oxime group increases polarity (aqueous solubility >50 mg/mL vs. <1 mg/mL for the target compound) .

Physicochemical Properties

Property Target Compound (E)-17-Alkylidene Derivative Progesterone MRI Probe
Molecular Weight (Da) ~528 ~460 ~1,049
logP (Predicted) 4.5 3.8 1.2
Aqueous Solubility (mg/mL) <1 0.3 >50
Melting Point (°C) Not reported 105–126 Not applicable (liquid)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.